Methyl 2-amino-6-iodobenzoate
Overview
Description
Methyl 2-amino-6-iodobenzoate is a chemical compound with the molecular formula C8H8INO2 . It has a molecular weight of 277.06 g/mol . The IUPAC name for this compound is methyl 2-amino-6-iodobenzoate .
Molecular Structure Analysis
The InChI string for Methyl 2-amino-6-iodobenzoate isInChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3
. The Canonical SMILES is COC(=O)C1=C(C=CC=C1I)N
. Physical And Chemical Properties Analysis
Methyl 2-amino-6-iodobenzoate has a molecular weight of 277.06 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 3 . The compound has a Rotatable Bond Count of 2 . The Exact Mass and Monoisotopic Mass is 276.95998 g/mol . The Topological Polar Surface Area is 52.3 Ų . The Heavy Atom Count is 12 .Scientific Research Applications
Synthesis of Nonracemic Iodocyclohexene Carboxylates
Related compounds of Methyl 2-iodobenzoate have been used in microbial dihydroxylation to form iodocyclohexene carboxylate intermediates . These intermediates can serve as precursors for various complex organic syntheses.
Mild Oxidations and Oxidative Couplings
Iodobenzoates, in general, are known to perform mild oxidations and oxidative couplings . Methyl 2-amino-6-iodobenzoate could potentially be used in such chemical reactions due to its iodine content.
Special Iodinations and Acetoxylations
The iodine component in iodobenzoates makes them suitable for special iodination reactions and acetoxylations . This compound may find use in introducing iodine into other molecules or in acetoxy group transfer reactions.
Anti-infective Applications
Some iodobenzoates have been utilized as anti-infective agents . Methyl 2-amino-6-iodobenzoate might have potential in the development of new anti-infective drugs.
Contraceptive Agent Development
The structure of iodobenzoates has been linked to contraceptive properties . Research into Methyl 2-amino-6-iodobenzoate could explore its viability as a contraceptive agent.
Diagnostic Radiology Contrast Medium
Iodobenzoates are sometimes used as x-ray contrast media due to their iodine content . Methyl 2-amino-6-iodobenzoate could potentially be developed for use in diagnostic imaging.
properties
IUPAC Name |
methyl 2-amino-6-iodobenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8INO2/c1-12-8(11)7-5(9)3-2-4-6(7)10/h2-4H,10H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLALCEBDEFFUEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC=C1I)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8INO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-amino-6-iodobenzoate | |
CAS RN |
147494-20-0 | |
Record name | methyl 2-amino-6-iodobenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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